molecular formula C18H24N4 B6460755 3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine CAS No. 2548993-62-8

3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine

Cat. No.: B6460755
CAS No.: 2548993-62-8
M. Wt: 296.4 g/mol
InChI Key: DBDOLNUCLHKMOU-UHFFFAOYSA-N
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Description

3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent.

Mechanism of Action

The mechanism of action of 3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine derivatives are known to interact with G protein-coupled receptors, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-14-4-6-17(15(2)12-14)13-21-8-10-22(11-9-21)18-7-5-16(3)19-20-18/h4-7,12H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDOLNUCLHKMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NN=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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